Methyl-D9-choline chloride (CAS 61037-86-3) is a stable isotope-labeled internal standard (SIL-IS) characterized by the complete deuteration of its trimethylammonium group, yielding a +9 Da mass shift (m/z 113.0) compared to endogenous choline. In procurement and analytical method development, this compound is primarily sourced to enable Isotope Dilution Mass Spectrometry (IDMS) via LC-MS/MS or UPLC-MS/MS [1]. By exhibiting identical physicochemical properties, chromatographic retention, and ionization behavior to unlabeled choline, it serves as the definitive baseline reference for correcting matrix effects, standardizing extraction recoveries, and ensuring absolute quantitative accuracy in complex biological, clinical, and food matrices[1].
Procuring unlabeled choline or non-isotopic structural analogs as internal standards is fundamentally unviable for accurate mass spectrometry workflows due to the ubiquitous endogenous background of choline in biological tissues and fluids[1]. Furthermore, utilizing external calibration curves fails to account for severe, sample-specific matrix effects during electrospray ionization (ESI), where ion suppression can artificially alter signal intensity by 54% to over 114% depending on the lipid or protein content of the matrix [2]. Only a co-eluting, identically ionizing stable isotope like Methyl-D9-choline chloride can perfectly mirror the target analyte's behavior, dynamically normalizing both extraction losses and ionization variability to prevent catastrophic quantitative errors [1].
In high-throughput UPLC-MS/MS analysis of lipid-rich matrices such as human milk, electrospray ionization is heavily impacted by matrix components. Studies demonstrate that matrix effects (ion suppression or enhancement) for choline and related metabolites range widely from 54.1% to 114.3% [1]. By spiking samples with Methyl-D9-choline chloride, the internal standard experiences the exact same ionization suppression as the endogenous analyte. This direct correlation allows the peak area ratio to remain constant, correcting the 54-114% signal variance and maintaining inter-day analytical precision between 3.3% and 9.6% [1].
| Evidence Dimension | Matrix effect correction and inter-day precision |
| Target Compound Data | Maintains 3.3-9.6% inter-day precision via exact signal normalization |
| Comparator Or Baseline | External calibration / uncorrected analysis (suffers 54.1-114.3% signal variance) |
| Quantified Difference | Eliminates up to 114% matrix-induced signal error |
| Conditions | UPLC-MS/MS analysis of human milk extracts (1:80 dilution) |
Procuring this specific SIL-IS is mandatory for laboratories analyzing complex biofluids, as it prevents major quantification errors caused by unpredictable ion suppression.
During the simultaneous extraction of water-soluble and lipid-soluble choline metabolites using methanol/chloroform partitioning, absolute recovery rates fluctuate significantly. Analytical validation shows that raw extraction recoveries for choline range from 91–107% in clinical samples and 76–98% in food matrices [1]. Relying on non-isotopic standards fails to accurately track these losses. However, the addition of Methyl-D9-choline chloride prior to extraction perfectly mirrors the partitioning behavior of endogenous choline, normalizing these variable recovery rates to deliver an intra-assay precision of 2.2–4.1% and an inter-assay precision of <1–6.5%[1].
| Evidence Dimension | Analytical precision despite variable extraction recovery |
| Target Compound Data | Yields 2.2-4.1% intra-assay precision and <6.5% inter-assay precision |
| Comparator Or Baseline | Non-isotopic internal standards (fail to correct 76-107% recovery variance) |
| Quantified Difference | Standardizes up to 24% recovery variance into <6.5% analytical precision |
| Conditions | Methanol/chloroform multi-phase extraction of tissues and foods |
Allows procurement teams to standardize high-throughput extraction protocols without sacrificing precision, eliminating the need for tedious single-compound isolation.
The utility of a deuterated standard depends entirely on its isotopic purity. Commercial-grade Methyl-D9-choline chloride is synthesized to achieve ≥99% deuterated forms (d1-d9) with strictly ≤1% of the d0 (unlabeled) form. This high deuterium incorporation ensures a clean +9 Da mass shift (m/z 113.0 vs 104.0), preventing isotopic cross-talk where the standard artificially inflates the baseline signal of the target analyte. This strict ≤1% d0 specification is a critical material property that enables highly sensitive LC/ESI-IDMS assays to reach a validated Limit of Detection (LOD) of 0.06 μmol/L for choline [1].
| Evidence Dimension | Baseline interference and Limit of Detection (LOD) |
| Target Compound Data | ≤1% d0 form enables LOD of 0.06 μmol/L |
| Comparator Or Baseline | Lower-purity isotopic standards (>1% d0) (cause baseline inflation) |
| Quantified Difference | Prevents standard-to-analyte signal contribution at trace levels |
| Conditions | LC/ESI-IDMS quantification at trace physiological concentrations |
Buyers must verify the ≤1% d0 specification to guarantee the standard will not contaminate the assay's lower limit of quantification during trace-level analysis.
Directly downstream of its ability to correct for severe ion suppression, Methyl-D9-choline chloride is the standard of choice for quantifying choline, betaine, and trimethylamine N-oxide (TMAO) in human plasma and urine. This is critical for clinical trials assessing cardiovascular risk and gut microbiome metabolic shifts, where high intra- and inter-day precision (CV <6%) is required across wide dynamic ranges (0.122-250 μM) [1].
Leveraging its precise extraction recovery standardization, this compound is utilized in tandem capillary column separation (HILIC and Reversed Phase) coupled with high-resolution mass spectrometry to map quaternary ammonium compounds in brain tissue homogenates. It ensures accurate relative quantification of choline against acetylcholine and carnitines across different brain regions like the striatum and hippocampus [2].
Because it normalizes variable extraction recoveries in complex, lipid-rich matrices (76-107% recovery variance), Methyl-D9-choline chloride is heavily procured for food safety and nutritional laboratories. It enables high-throughput UPLC-MS/MS validation of water-soluble choline forms in human milk and dietary supplements, ensuring regulatory compliance and accurate nutritional labeling [3].
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